Cas no 2680773-25-3 (benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-4-carboxylate)
benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-28303646
- 2680773-25-3
- benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate
- benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-4-carboxylate
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- Inchi: 1S/C16H18IN3O2/c1-11-8-19(15-14(17)12(2)18-20(15)9-11)16(21)22-10-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3
- InChI Key: VSZUAMLOTWAKIU-UHFFFAOYSA-N
- SMILES: IC1C(C)=NN2C=1N(C(=O)OCC1C=CC=CC=1)CC(C)C2
Computed Properties
- Exact Mass: 411.04437g/mol
- Monoisotopic Mass: 411.04437g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 47.4Ų
benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28303646-1g |
benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate |
2680773-25-3 | 1g |
$1214.0 | 2023-09-07 | ||
| Enamine | EN300-28303646-5g |
benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate |
2680773-25-3 | 5g |
$3520.0 | 2023-09-07 | ||
| Enamine | EN300-28303646-10g |
benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate |
2680773-25-3 | 10g |
$5221.0 | 2023-09-07 | ||
| Enamine | EN300-28303646-0.05g |
benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate |
2680773-25-3 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28303646-0.1g |
benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate |
2680773-25-3 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28303646-0.25g |
benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate |
2680773-25-3 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28303646-0.5g |
benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate |
2680773-25-3 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28303646-1.0g |
benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate |
2680773-25-3 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28303646-2.5g |
benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate |
2680773-25-3 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28303646-5.0g |
benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate |
2680773-25-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 |
benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-4-carboxylate Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-4-carboxylate
Benzyl 3-Iodo-2,6-Dimethyl-4H,5H,6H,7H-Pyrazolo[1,5-a]Pyrimidine-4-Carboxylate (CAS No. 2680773-25-3): A Comprehensive Overview
Benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate (CAS No. 2680773-25-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a promising candidate for various therapeutic applications.
The benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate molecule consists of a pyrazolopyrimidine core with specific substituents that contribute to its chemical and biological properties. The presence of the iodine atom at the 3-position and the benzyl group at the carboxylate moiety are particularly noteworthy. These functional groups not only enhance the compound's solubility and stability but also influence its interaction with biological targets.
Recent studies have highlighted the potential of benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate in various therapeutic areas. One of the most promising applications is in the treatment of cancer. Research has shown that this compound exhibits potent antiproliferative effects against several cancer cell lines. The mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer cells. For instance, it has been reported to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.
In addition to its antiproliferative properties, benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate has also shown potential as an anti-inflammatory agent. Inflammation is a key driver in many chronic diseases, including cardiovascular diseases and neurodegenerative disorders. Studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a valuable candidate for developing new anti-inflammatory therapies.
The synthesis of benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate involves a series of well-defined chemical reactions. The process typically starts with the formation of the pyrazolopyrimidine core through a condensation reaction between appropriate starting materials. Subsequent steps involve the introduction of the iodine atom and the benzyl group through selective functionalization reactions. The overall synthetic route is designed to ensure high yields and purity of the final product.
From a pharmacological perspective, benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate has been evaluated for its pharmacokinetic properties. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the compound can effectively reach its target sites in vivo and exert its therapeutic effects.
Furthermore, safety assessments have been conducted to evaluate the potential toxicological effects of benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate. These studies have demonstrated that it is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, ongoing research is necessary to fully understand its long-term safety profile.
In conclusion, benzyl 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate (CAS No. 2680773-25-3) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and biological activities make it an attractive candidate for further development in various medical applications. Continued research and clinical trials will be essential to fully realize its therapeutic benefits and bring this compound closer to clinical use.
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